1H-indole-1-carboxylic acid 1H-indole-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13884-13-4
VCID: VC4172276
InChI: InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12)
SMILES: C1=CC=C2C(=C1)C=CN2C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16

1H-indole-1-carboxylic acid

CAS No.: 13884-13-4

Cat. No.: VC4172276

Molecular Formula: C9H7NO2

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

1H-indole-1-carboxylic acid - 13884-13-4

Specification

CAS No. 13884-13-4
Molecular Formula C9H7NO2
Molecular Weight 161.16
IUPAC Name indole-1-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12)
Standard InChI Key UTWGRMYWDUMKNY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN2C(=O)O

Introduction

Structural and Nomenclature Overview

1H-Indole-1-carboxylic acid belongs to the indole family, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The carboxylic acid substituent at position 1 introduces significant polarity and reactivity, influencing its physicochemical properties and synthetic utility. Derivatives often involve esterification or substitution at other ring positions, as seen in compounds like tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 279255-90-2) and methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) .

Key Structural Features:

  • Molecular formula: C9_9H7_7NO2_2 (parent acid, inferred from derivatives).

  • Functional groups: Carboxylic acid at N1, with variable substituents (e.g., hydroxymethyl, borono, cyano) at other positions .

  • Derivative diversity: Esters (tert-butyl, methyl), boronic acids, and cyanoalkyl groups are common .

Synthesis and Derivatization Strategies

The synthesis of 1H-indole-1-carboxylic acid derivatives typically involves multi-step functionalization, leveraging protective groups and selective reactions.

Esterification and Protective Group Chemistry

Example: Synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate :

  • Starting material: 5-Hydroxymethylindole.

  • Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the N1-Boc-protected intermediate.

  • Purification: Column chromatography or recrystallization yields the final ester.

Reaction conditions:

  • Solvents: Dichloromethane, dimethylacetamide.

  • Catalysts: 4-Dimethylaminopyridine (DMAP).

  • Temperature: 0–25°C .

Functionalization at Other Positions

Physicochemical Properties

While data on the parent acid is scarce, derivatives exhibit the following trends:

Solubility and Stability

  • Esters: Enhanced lipophilicity compared to the parent acid. For example, tert-butyl esters (e.g., CAS 279255-90-2) are soluble in organic solvents like dichloromethane but insoluble in water .

  • Boronic acids: Moderate water solubility due to the borono group’s polarity (e.g., CAS 848357-99-3).

Thermal Stability

  • Melting points: Esters such as methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) exhibit melting points >100°C, indicative of crystalline structures .

  • Thermogravimetric analysis (TGA): Derivatives with bulky substituents (e.g., tert-butyl) show decomposition temperatures above 200°C .

Reactivity and Applications

Synthetic Intermediates

  • Suzuki-Miyaura coupling: Boronic acid derivatives (e.g., CAS 848357-99-3) enable cross-coupling reactions for biaryl synthesis.

  • Nucleophilic substitution: Cyanoalkyl-substituted indoles (e.g., CAS 380626-46-0) participate in alkylation and cyclization reactions .

Comparative Analysis of Derivatives

The table below summarizes key derivatives and their properties:

CAS NumberMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplication/ReactivitySource
279255-90-2 C14_{14}H17_{17}NO3_3247.295-Hydroxymethyl, BocProdrug synthesisAK Scientific
143952-53-8 C11_{11}H11_{11}NO2_2189.212-Methyl, methyl esterOrganic intermediatesChemsrc
848357-99-3C19_{19}H30_{30}BNO5_5Si391.302-Borono, silyl etherCross-coupling reactionsVulcanchem
380626-46-0 C17_{17}H20_{20}N2_2O2_2284.353-Cyanoalkyl, BocAlkylation/cyclizationChemicalBook

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